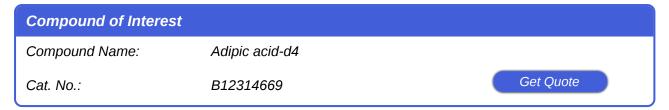




In-Depth Technical Guide: Adipic Acid-d4 Safety **Data Sheet (SDS) Information**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for **Adipic** acid-d4. The data presented is synthesized from various safety data sheets and toxicological reports. For the purpose of this guide, the toxicological data for adipic acid is used as a surrogate for Adipic acid-d4, a common practice for isotopically labeled compounds where the toxicological profile is not expected to differ significantly.

Core Safety and Hazard Information

Adipic acid-d4 is classified as causing serious eye irritation.[1] It may also cause respiratory tract and skin irritation.[1] While not classified as acutely toxic, it may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

GHS Hazard Statements:

H319: Causes serious eye irritation.[1]

GHS Precautionary Statements:

- P264: Wash hands thoroughly after handling.[1]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.



- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P337+P313: If eye irritation persists: Get medical advice/attention.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for adipic acid.

Endpoint	Species	Route	Value	Reference
LD50	Rat (male and female)	Oral	5560 mg/kg	(OECD Test Guideline 401)
LD50	Rabbit (male and female)	Dermal	7940 mg/kg	
LC50	Rat	Inhalation	>7.7 mg/L (4 hours)	_

Table 1: Acute Toxicity Data

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Slight to moderate irritant	
Eye Irritation	Rabbit	Severe irritant	

Table 2: Irritation Data

Experimental Protocols

The toxicological data presented above are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Cooperation and Development (OECD). Below are detailed methodologies for the key acute toxicity tests.



OECD Test Guideline 401: Acute Oral Toxicity

Objective: To determine the acute oral toxicity of a substance.

Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.

Methodology:

- Test Animals: Healthy, young adult rats of a single sex (or both, if appropriate) are used.
 Animals are acclimatized to laboratory conditions for at least 5 days.
- Housing and Feeding: Animals are housed individually. Food is withheld overnight before administration of the test substance. Water is available at all times.
- Dose Groups: At least 3 dose levels are used, with at least 5 animals per group. A control
 group is treated with the vehicle only.
- Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The maximum volume of liquid that can be administered at one time depends on the size of the test animal.
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are recorded systematically at least once a day.
- Data Collection: The time of death, body weight changes, and any signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) are recorded for each animal.
- Pathology: All animals (including those that die during the test and survivors at termination)
 are subjected to a gross necropsy.

OECD Test Guideline 402: Acute Dermal Toxicity

Objective: To determine the acute dermal toxicity of a substance.

Principle: The test substance is applied to the skin of experimental animals in a single dose. Observations of effects and mortality are made.



Methodology:

- Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.
- Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals by clipping or shaving.
- Dose Groups: At least 3 dose levels are used, with at least 5 animals per group. A control group is treated with the vehicle only.
- Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape. The exposure duration is 24 hours.
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days after removal of the dressing.
- Data Collection: Similar to the oral toxicity test, mortality, body weight, and clinical signs are recorded.
- Pathology: All animals undergo a gross necropsy at the end of the observation period.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of the experimental animal. The untreated eye serves as a control.

Methodology:

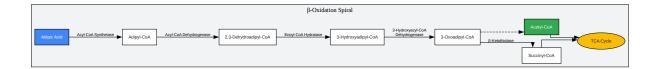
- Test Animals: Healthy, adult albino rabbits are used.
- Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is
 placed in the conjunctival sac of one eye of each animal after gently pulling the lower lid
 away from the eyeball. The lids are then gently held together for about one second to
 prevent loss of the material.



- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
- Washout: For irritant substances, the eyes may be washed with saline 24 hours after application.
- Reversibility: The reversibility of any observed effects is assessed over a period of 21 days.

Signaling Pathways and Experimental Workflows Metabolic Pathway of Adipic Acid

Adipic acid is a dicarboxylic acid and its metabolism in mammals can occur via the β -oxidation pathway, similar to fatty acids. This process breaks down the molecule into smaller, usable units for energy production.



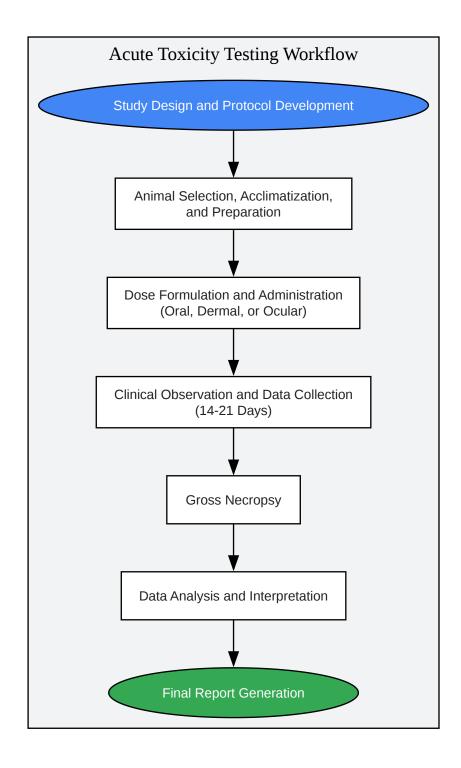
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Caption: Metabolic pathway of adipic acid via β -oxidation.

General Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting acute toxicity studies, from initial planning to final reporting, incorporating the principles of the OECD guidelines.





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Caption: Generalized workflow for acute toxicity testing.



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References

- 1. researchgate.net [researchgate.net]
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